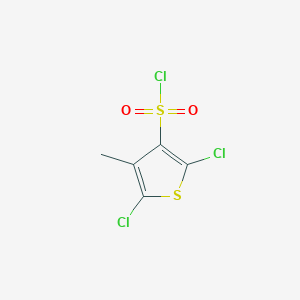
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, also known as DMTSC, is a synthetic compound with a molecular weight of 265.57 . It is commonly used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C5H3Cl3O2S2/c1-2-3 (12 (8,9)10)5 (7)11-4 (2)6/h1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.57 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis of Polymer and Membrane Materials
- Proton Exchange Membranes for Fuel Cells: A study detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives via nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones, a process closely related to the use of sulfonyl chloride derivatives in polymer synthesis. These polymers were sulfonated to introduce sulfonic acid moieties, aiming to enhance their proton conductivity, a crucial property for applications in fuel cells (Ghassemi & Mcgrath, 2004).
Synthesis of Antiviral Compounds
- Antiviral Activity of Sulfonamide Derivatives: Another study focused on the synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain compounds' antiviral properties against tobacco mosaic virus. This indicates the potential of sulfonyl chloride derivatives in synthesizing biologically active compounds (Chen et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition of Metals: Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media, illustrating the potential of thiophene derivatives in protecting metals against corrosion. This suggests that sulfonyl chloride derivatives could be key in synthesizing compounds with applications in materials protection (Lagrenée et al., 2002).
Synthesis of Organic Materials
- Functional Aromatic Multisulfonyl Chlorides: A comprehensive study on the synthesis of functional aromatic multisulfonyl chlorides, including those with acetophenone and sulfonyl chloride groups, showcases the broad utility of sulfonyl chlorides in creating complex organic molecules. These compounds serve as building blocks in synthesizing dendritic and other complex organic molecules, indicating their importance in materials science and organic chemistry (Percec et al., 2001).
properties
IUPAC Name |
2,5-dichloro-4-methylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFHYOUCDSGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




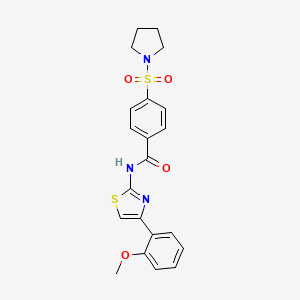
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
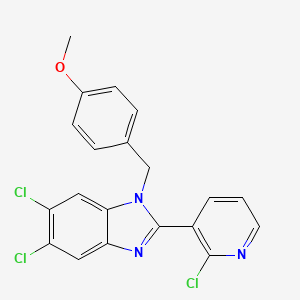
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)
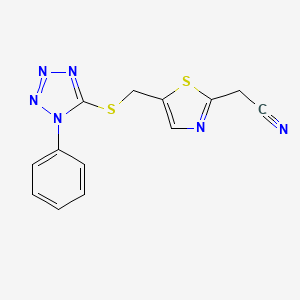
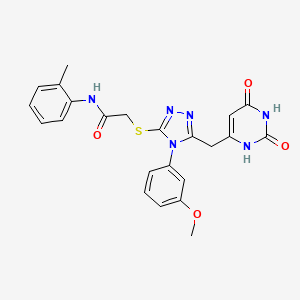
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

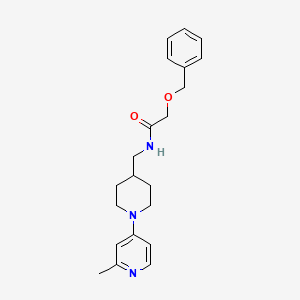
![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)